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Compound of Interest

Compound Name: 6-Nitro-2,3-diphenylquinoxaline

Cat. No.: B1347239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodology for 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound of
interest in medicinal chemistry and materials science. This document details the nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,
alongside a detailed experimental protocol for its synthesis.

Synthesis of 6-Nitro-2,3-diphenylquinoxaline

A green and efficient method for the synthesis of 6-nitro-2,3-diphenylquinoxaline involves the
condensation reaction of 4-nitro-o-phenylenediamine and benzil.[1] This approach utilizes a
benign catalyst and sonication to promote the reaction, aligning with the principles of green
chemistry.[1]

Experimental Protocol:

In a standard test tube, 1.1 mmol of 4-nitro-o-phenylenediamine, 1.0 mmol of benzil, and a
catalytic amount of thiamine (Vitamin B1) are dissolved in 5 mL of ethanol.[1] The reaction
mixture is then subjected to sonication in an ultrasonic bath at room temperature for one hour.
[1] Following sonication, 10 mL of water is added to the mixture, which is then chilled and
stirred to facilitate precipitation. The solid product is collected via vacuum filtration.[1] If the
product appears orange, it can be further purified by recrystallization from a 70% ethanol
solution.[1] The final product is a yellow solid.[2]
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Figure 1: Synthetic workflow for 6-Nitro-2,3-diphenylquinoxaline.

Spectroscopic Data

The structural characterization of 6-nitro-2,3-diphenylquinoxaline is accomplished through
various spectroscopic techniques. The following sections and tables summarize the key data
obtained from NMR, IR, and UV-Vis spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.[3] The spectra are typically recorded in deuterated chloroform (CDCI3).[3]

IH NMR Spectral Data:

The *H NMR spectrum shows distinct signals for the protons of the phenyl groups and the

quinoxaline core.[3] The electron-withdrawing nitro group causes a downfield shift for the

protons on the quinoxaline ring, particularly the proton adjacent to it.[3]

Chemical Shift Lo Number of .
(3) ppm Multiplicity St Assignment Reference
9.10 s 1H H-5 [4]
9.07 d,J=24Hz 1H H-5 [2][5]
8.58 - 8.47 m 1H H-7 2]
8.57 m 1H H-7 [4]
8.32 d,J=8.0Hz 1H H-8 [4]
8.29 d,J=9.1Hz 1H H-8 2]
8.26 - 8.58 m 2H Quinoxaline [5]
Protons
7.59-7.52 m 4H Phenyl Protons [2]
7.58 m 4H Phenyl Protons [4]
7.53-7.59 m 4H Phenyl Protons [5]
7.49 -7.41 m 2H Phenyl Protons [2]
7.42 m 6H Phenyl Protons [4]
7.37 t,J=75Hz 4H Phenyl Protons [2]
7.35-7.46 m 6H Phenyl Protons [5]
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13C NMR Spectral Data:

The 3C NMR spectrum displays a range of signals corresponding to the carbon atoms in the
guinoxaline and phenyl moieties.
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Chemical Shift (6) ppm Assignment Reference
157.43 c-3 [4]
156.80 C-2 [4]
154.31 Aromatic C [2]
153.82 Aromatic C [2]
148.96 C-6 [4]
144.70 C-8a [4]
141.82 Aromatic C [2]
141.07 C-4a [4]
140.01 Aromatic C [2]
139.23 Phenyl C [4]
139.17 Phenyl C [4]
138.77 Aromatic C [2]
138.67 Aromatic C [2]
133.58 Aromatic C [2]
131.90 Phenyl C-H [4]
131.53 Aromatic C-H [2]
131.07 Phenyl C-H [4]
130.99 Phenyl C-H [4]
130.93 Phenyl C-H [4]
130.80 Phenyl C-H [4]
130.58 Aromatic C-H [2]
129.93 Aromatic C-H [2]
129.86 Aromatic C-H [2]
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129.61 Phenyl C-H [4]
129.54 Phenyl C-H [4]
129.22 Aromatic C-H [2]
129.15 Aromatic C-H [2]
128.43 Aromatic C-H [2]
128.41 Aromatic C-H [2]
126.74 C-5 [4]
124.41 C-7 [4]
123.92 Aromatic C-H [2]
123.3 Aromatic C [5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most
characteristic vibrations for 6-nitro-2,3-diphenylquinoxaline are those associated with the

nitro group.
Wavenumber (cm~?) Assignment Reference
1515-1521 Asymmetric NOz2 stretch [5]
1335-1346 Symmetric NOz2 stretch [5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The
extended conjugation of the diphenylquinoxaline system results in strong absorptions in the UV
region, which are influenced by the nitro group.[3]

While specific absorption maxima (Amax) values are not consistently reported across the
searched literature, the technique is noted as a key characterization method.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347239#spectroscopic-data-nmr-ir-uv-vis-of-6-nitro-
2-3-diphenylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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